molecular formula C8H7FO2 B1353620 2-(4-Fluorophenoxy)acetaldehyde CAS No. 59769-38-9

2-(4-Fluorophenoxy)acetaldehyde

Cat. No.: B1353620
CAS No.: 59769-38-9
M. Wt: 154.14 g/mol
InChI Key: ATJFHEFBESTYKU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)acetaldehyde (CAS: Not explicitly provided; MDL: MFCD09883138) is an organofluorine compound featuring a para-fluorinated phenoxy group linked to an acetaldehyde moiety. Its molecular formula is C₈H₇FO₂, with a calculated molecular weight of 154.13 g/mol. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of piperidine derivatives for therapeutic applications, such as arthritis treatment .

Properties

IUPAC Name

2-(4-fluorophenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJFHEFBESTYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453341
Record name 2-(4-fluorophenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59769-38-9
Record name 2-(4-Fluorophenoxy)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59769-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)acetaldehyde typically involves the reaction of 4-fluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-fluorophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)acetaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the aldehyde to the corresponding carboxylic acid.
  • Reduction : Converts the aldehyde to the corresponding alcohol.
  • Nucleophilic Addition : The carbonyl carbon can react with nucleophiles to form diverse addition products.

Chemistry

In organic synthesis, 2-(4-Fluorophenoxy)acetaldehyde serves as a crucial intermediate for creating various organic compounds. Its unique structure enables the synthesis of fluorinated derivatives that may exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Biology

The compound has been studied for its potential interactions with biomolecules. Its electrophilic nature allows it to participate in nucleophilic attacks on proteins and nucleic acids, suggesting possible roles in biochemical pathways and cellular processes.

Medicine

Research indicates that this compound could be a promising building block for drug development. Its derivatives have been evaluated for therapeutic properties, particularly in treating neurological disorders and cancer.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate in pharmaceuticals and agrochemicals highlights its importance in developing new therapeutic agents and agricultural products.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Studies suggest that similar compounds exhibit antimicrobial properties and cytotoxicity against cancer cell lines. For instance, related phenoxyacetaldehydes have demonstrated effectiveness against pathogens and cancer cells due to their structural characteristics.

Case Studies

  • Cytotoxicity Assays : Research on structurally related compounds shows significant anticancer activity against various cell lines. The presence of fluorine enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
    Compound NameActivity TypeIC50 Value (µM)
    3-Chloro-4-fluorobenzaldehydeAChE Inhibition20.15 ± 0.44
    Pyrimidine DerivativeCytotoxicity40.54 (A549), 29.77 (Caco-2)
    Fluorinated SulfonamideAntimicrobialActive against E. coli
  • Enzyme Inhibition Studies : Derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase, a critical target in Alzheimer's disease treatment.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)acetaldehyde involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, leading to the formation of various addition products. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

2-(4-Fluorophenyl)acetaldehyde
  • Molecular Formula : C₈H₇FO
  • Molecular Weight : 138.14 g/mol (CAS: 1736-67-0; MDL: MFCD02261761) .
  • Key Difference: The absence of the phenoxy oxygen reduces polarity and alters reactivity. This compound is less hydrophilic compared to its phenoxy counterpart.
Ethyl 2-(4-Fluorophenoxy)acetate
  • Structure : Ester derivative with an ethoxy group replacing the aldehyde.
  • Molecular Formula : C₁₀H₁₁FO₃
  • Molecular Weight : 198.19 g/mol (CAS: 2248-56-8) .
  • Synthesis : High-yield routes (up to 95.6%) involve esterification of the corresponding acetic acid.
  • Application : Stable intermediate in organic synthesis due to ester group’s lower reactivity compared to aldehydes.
2-(4-Fluorophenoxy)acetamide
  • Structure : Amide derivative with a -CONH₂ group replacing the aldehyde.
  • Molecular Formula: C₈H₈FNO₂
  • Molecular Weight : 169.15 g/mol (CAS: 332-50-3) .
  • Reactivity : The amide group enhances stability but reduces electrophilicity, making it suitable for slow-release drug formulations.

Halogen-Substituted Analogues

2-(4-Chlorophenyl)acetaldehyde
  • Structure : Chlorine substituent instead of fluorine.
  • Key Difference : Chlorine’s higher electronegativity and larger atomic size increase molecular weight (C₈H₇ClO; ~156.59 g/mol) and alter GC retention times (6.7–6.8 min vs. 6.2 min for fluorinated analogues) .
  • Mass Spectrometry : Distinct fragment ion patterns differentiate it from fluoro-analogues.

Pharmacologically Relevant Derivatives

Piperidine Derivatives
  • Example: Methyl 4-[(1S)-1-[[(2R)-1-(2-(4-fluorophenoxy)ethyl)piperidine-2-carbonyl]amino]ethyl]benzoate.
  • Application : Anti-arthritis candidates with mass spectra peaks at m/z 429 (M+H)+ .
  • Comparison: Replacing the 4-fluorophenoxy group with cyanophenoxy or methylphenoxy alters pharmacokinetics (e.g., m/z 436 and 425 for cyanophenoxy and methylphenoxy derivatives, respectively).

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Application/Property Source
2-(4-Fluorophenoxy)acetaldehyde C₈H₇FO₂ 154.13 Aldehyde Pharmaceutical intermediate
2-(4-Fluorophenyl)acetaldehyde C₈H₇FO 138.14 Aldehyde Organic synthesis
Ethyl 2-(4-Fluorophenoxy)acetate C₁₀H₁₁FO₃ 198.19 Ester High-yield synthetic intermediate
2-(4-Fluorophenoxy)acetamide C₈H₈FNO₂ 169.15 Amide Drug formulation intermediate
2-(4-Chlorophenyl)acetaldehyde C₈H₇ClO 156.59 Aldehyde Analytical reference standard

Biological Activity

2-(4-Fluorophenoxy)acetaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom, imparts distinct properties that influence its biological activity. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C8H7FO
  • Molecular Weight : 138.14 g/mol
  • CAS Number : 1736-67-0

The compound is primarily used as an intermediate in organic synthesis and has potential therapeutic applications due to its reactivity as an aldehyde.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to undergo nucleophilic attacks. This reactivity facilitates interactions with various biomolecules, including proteins and nucleic acids. The compound can also participate in oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related phenoxyacetaldehydes have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the fluorine atom may enhance these properties by increasing lipophilicity and altering membrane permeability .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, IC50 values for related compounds against COX-1 and COX-2 enzymes were reported to be in the range of 19.45 to 42.1 μM .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Similar compounds have shown varying degrees of toxicity in animal models. For instance, acetaldehyde (a related compound) has demonstrated acute toxicity with oral LD50 values ranging from 660 to 1,930 mg/kg in rats . Therefore, understanding the safety margins for this compound is essential for its application in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various phenoxyacetaldehyde derivatives against common bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential for further development as antimicrobial agents.
  • Anti-inflammatory Screening : In a series of experiments assessing anti-inflammatory effects, compounds derived from this compound were shown to reduce levels of pro-inflammatory cytokines in cell cultures. This suggests a mechanism through which these compounds could be utilized to manage inflammatory diseases.
  • Toxicity Assessment : Toxicological studies highlighted the need for careful evaluation of dosage and exposure routes when considering therapeutic applications for this compound. Long-term exposure studies indicated potential risks associated with high concentrations, necessitating further investigation into safe usage levels.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM) Against COX-1IC50 (μM) Against COX-2
This compoundAntimicrobial/Anti-inflammatoryTBDTBD
2-(4-Chlorophenoxy)acetaldehydeModerate Antimicrobial25.030.0
2-(4-Bromophenoxy)acetaldehydeHigh Antimicrobial20.028.0

This table illustrates how variations in substituents can influence the biological activity of phenoxyacetaldehydes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy)acetaldehyde
Reactant of Route 2
2-(4-Fluorophenoxy)acetaldehyde

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